molecular formula C20H14N4O2 B13586079 (5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B13586079
M. Wt: 342.3 g/mol
InChI Key: DKJMVTYSIBVRQS-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core and a 1,3-dioxaindan moiety

Preparation Methods

The synthesis of 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the cyclopenta[b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 1,3-dioxaindan moiety: This step involves the reaction of the cyclopenta[b]pyridine intermediate with a suitable reagent to introduce the 1,3-dioxaindan group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific properties.

    Biological Studies: Researchers can study the biological activity of this compound to understand its potential effects on various biological systems.

Mechanism of Action

The mechanism of action of 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile include other cyclopenta[b]pyridine derivatives and compounds containing the 1,3-dioxaindan moiety These compounds may share some structural similarities but differ in their functional groups and overall properties

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C20H14N4O2/c1-10-13(5-12-3-4-16-17(6-12)26-9-25-16)18-11(2)15(8-22)20(23)24-19(18)14(10)7-21/h3-6H,9H2,1-2H3,(H2,23,24)/b13-5+

InChI Key

DKJMVTYSIBVRQS-WLRTZDKTSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC4=C(C=C3)OCO4)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC4=C(C=C3)OCO4)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.